Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate
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Overview
Description
Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates This compound is characterized by the presence of a phenylsulfonyl group and a trifluoromethyl-substituted phenyl group attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate typically involves the reaction of methyl glycinate with phenylsulfonyl chloride and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. The phenylsulfonyl group may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(phenylsulfonyl)glycinate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Methyl N-(trifluoromethyl)glycinate: Lacks the phenylsulfonyl group, which may affect its stability and reactivity.
Phenylsulfonyl glycine: A simpler analog without the methyl ester and trifluoromethyl substituents.
Uniqueness
Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate is unique due to the presence of both the phenylsulfonyl and trifluoromethyl groups. These functional groups confer distinct chemical reactivity and biological activity, making this compound valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-24-15(21)11-20(25(22,23)14-8-3-2-4-9-14)13-7-5-6-12(10-13)16(17,18)19/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWSKRUBKWNDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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